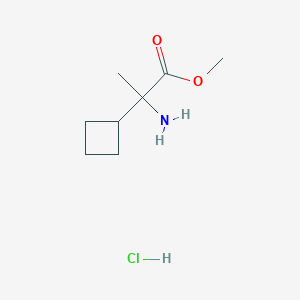
2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. This particular compound is of interest due to its potential use in peptide synthesis and as a building block for various biologically active compounds.
Synthesis Analysis
The synthesis of oxazole derivatives can be complex due to the reactivity of the intermediates involved. For instance, the first crystal structures of 2-alkoxy-5(4H)-oxazolones, which are related to the compound , have been determined and provide insight into the geometry and electronic structure of these intermediates . These structures are crucial for understanding the synthesis of oxazole derivatives and can potentially be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The bond distances and angles within this ring can have significant implications for the compound's reactivity and properties. For example, the bond distance from C2 to the exocyclic O(2) atom in related oxazolones is shorter than expected, indicating a significant involvement of the O(2) lone pair in the electron delocalization of the CN π-system . This information is essential for understanding the electronic structure of "this compound".
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions, which are essential for their application in synthesizing peptidomimetics or biologically active compounds. For example, the 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule with some structural similarities to the compound of interest, can undergo the Dimroth rearrangement, which can be circumvented using ruthenium-catalyzed cycloaddition . Understanding these reactions is crucial for manipulating the compound "this compound" for desired applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a compound with some functional group similarities, shows a decrease in susceptibility to acetylation compared to its analogs . These properties are essential for the practical use of "this compound" in chemical synthesis and pharmaceutical applications.
properties
IUPAC Name |
2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-4(2)5(12-6)7(10)11/h3H,8H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLJLBKKSLCSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)




![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
